molecular formula C10H12N2O3S2 B14904101 3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid

3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid

Cat. No.: B14904101
M. Wt: 272.3 g/mol
InChI Key: ZRHMDQUKNIIXGF-UHFFFAOYSA-N
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Description

3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid is a high-value heterocyclic building block with the CAS Number 1496715-54-8 . This compound, with a molecular formula of C 10 H 12 N 2 O 3 S 2 and a molecular weight of 272.34 g/mol, is typically supplied with a purity of 98% . It is specifically designed for use in pharmaceutical and medicinal chemistry research. The structure of this compound integrates two privileged pharmacophores: a 2-methylthiazole carboxamide and a tetrahydrothiophene-3-carboxylic acid moiety. Thiazole derivatives are recognized for their significant potential in drug discovery, frequently serving as key scaffolds in the development of novel therapeutics due to their ability to interact with diverse biological targets . The tetrahydrothiophene ring represents a saturated counterpart to the aromatic thiophene, a well-known heterocyclic system in material science and medicinal chemistry . This unique combination makes the compound a versatile intermediate for constructing more complex molecules, particularly in the exploration of new chemical space for nuclear receptor modulation . As a heterocyclic building block, this compound is an essential tool for researchers in hit-to-lead optimization campaigns and for synthesizing libraries of novel compounds for biological screening . It is offered with comprehensive analytical documentation, including NMR, HPLC, and LC-MS data, to ensure identity and purity for critical research applications . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

Molecular Formula

C10H12N2O3S2

Molecular Weight

272.3 g/mol

IUPAC Name

3-[(2-methyl-1,3-thiazole-4-carbonyl)amino]thiolane-3-carboxylic acid

InChI

InChI=1S/C10H12N2O3S2/c1-6-11-7(4-17-6)8(13)12-10(9(14)15)2-3-16-5-10/h4H,2-3,5H2,1H3,(H,12,13)(H,14,15)

InChI Key

ZRHMDQUKNIIXGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2(CCSC2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The tetrahydrothiophene ring is typically constructed via cyclization of α,ω-difunctionalized precursors. A prominent method involves the reaction of 3-mercaptopropionic acid derivatives with α-haloketones or α-haloesters. For example, EP2298756A1 discloses a Grignard reagent-based approach to synthesize 3-methyl-2-thiophenecarboxylic acid, which can be adapted for tetrahydrothiophene derivatives. By reacting 2-chloro-3-methylthiophene with magnesium and an alkyl halide, a reactive Grignard intermediate is formed, which is subsequently carboxylated with carbon dioxide:

$$
\text{2-Chloro-3-methylthiophene} + \text{Mg} \xrightarrow{\text{RX}} \text{Grignard reagent} \xrightarrow{\text{CO}_2} \text{3-Methyl-2-thiophenecarboxylic acid}
$$

Adapting this method, tetrahydrothiophene-3-carboxylic acid could be synthesized via hydrogenation of the thiophene ring post-carboxylation, though this requires careful optimization to avoid over-reduction.

Functionalization of Preformed Tetrahydrothiophene

An alternative route involves introducing the carboxylic acid group after ring formation. For instance, WO2012032528A2 describes the alkylation of a hydroxyl-substituted phenylthiazole with isobutyl bromide, followed by nitro-group reduction. Translating this to tetrahydrothiophene, a 3-nitro derivative could be reduced to an amine, then oxidized to a carboxylic acid. However, this multi-step process risks side reactions at the sulfur atom.

Synthesis of 2-Methylthiazole-4-Carboxylic Acid

Hantzsch Thiazole Synthesis

The Hantzsch method remains the gold standard for thiazole formation, involving the reaction of a thioamide with an α-haloketone. For 2-methylthiazole-4-carboxylic acid, thiourea derivatives react with methyl bromopyruvate under basic conditions:

$$
\text{Thiourea} + \text{CH}_3\text{C(O)COBr} \xrightarrow{\text{Base}} \text{2-Methylthiazole-4-carboxylic acid}
$$

PMC3344264 corroborates this approach, demonstrating that thioamides cyclize efficiently with α-halocarbonyl compounds to yield thiazoles. The methyl group at position 2 originates from the α-haloketone (e.g., chloroacetone), while the carboxylic acid at position 4 is introduced via hydrolysis of an ester intermediate.

Oxidation of Thiazole Side Chains

An alternative pathway involves oxidizing a pre-existing methyl group to a carboxylic acid. For example, US4742060A describes the oxidation of 2-methylthiazole derivatives using strong oxidizing agents like potassium permanganate. However, this method risks over-oxidation and requires stringent temperature control.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 2-methylthiazole-4-carboxylic acid with 3-aminotetrahydrothiophene-3-carboxylic acid. PMC2760094 highlights the use of carbodiimides (e.g., EDCl) and activators (e.g., HOBt) for amide bond formation in thiazole derivatives. The reaction proceeds as follows:

$$
\text{Thiazole-COOH} + \text{H}_2\text{N-Tetrahydrothiophene} \xrightarrow{\text{EDCl/HOBt}} \text{Target compound}
$$

This method achieves yields >80% when conducted in anhydrous DMF at 0–5°C.

Mixed Carbonate Activation

WO2012032528A2 alternatively employs mixed carbonates (e.g., ethyl chloroformate) to activate the carboxylic acid before amine coupling. This approach minimizes racemization and is particularly effective for sterically hindered substrates.

Optimization and Industrial Scalability

Reaction Condition Optimization

  • Temperature Control : Cyclization reactions require precise thermal management. For example, thiazole formation via Hantzsch synthesis proceeds optimally at 60–80°C, while Grignard reactions demand sub-zero temperatures to prevent side reactions.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, whereas ethers (THF) are preferred for Grignard reactions.

Purification Techniques

Chromatographic methods (e.g., silica gel chromatography) and recrystallization (using ethanol/DMF mixtures) are critical for isolating high-purity product.

Analytical Characterization

Spectroscopic Data

  • NMR : $$ ^1\text{H} $$-NMR of the target compound exhibits distinct signals for the tetrahydrothiophene ring protons (δ 2.5–3.5 ppm), thiazole protons (δ 7.2–8.0 ppm), and carboxylic acid (δ 12.1 ppm).
  • IR : Strong absorption at 1700 cm$$ ^{-1} $$ (C=O stretch) and 3300 cm$$ ^{-1} $$ (N-H stretch) confirm amide formation.

Chromatographic Validation

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms purity >98%.

Applications and Derivatives

While the target compound itself is primarily a synthetic intermediate, analogues reported in PMC2760094 exhibit potent anticancer activity via tubulin polymerization inhibition. Structural modifications at the tetrahydrothiophene or thiazole moieties could unlock new pharmacological profiles.

Chemical Reactions Analysis

Cyclization-Dehydration Pathway

This method involves two key steps:

  • Cyclization : Alkyl 4-(halo)-2-chloroacetoacetate reacts with thioacetamide in acetonitrile, facilitated by an amine (e.g., triethylamine). This forms the thiazole ring via nucleophilic attack and cyclization .

  • Dehydration : Acid-catalyzed dehydration converts intermediates into the final thiazole derivative .

StepReagents/ConditionsKey Reaction Type
CyclizationThioacetamide, triethylamine, acetonitrileNucleophilic substitution, cyclization
DehydrationAcid catalystElimination

Condensation of o-Aminothiophenols with Carboxylic Acids

This approach utilizes o-aminothiophenol derivatives (e.g., ATP) and carboxylic acids to form amide intermediates, followed by intramolecular cyclization to generate the heterocyclic framework .

Chemical Reactivity

The compound exhibits reactivity driven by its functional groups:

Amide and Carboxylic Acid Groups

  • Nucleophilic Acyl Substitution : The amide group participates in reactions with alcohols or amines under acidic/basic conditions to form esters or substituted amides.

  • Esterification : The carboxylic acid group reacts with alcohols in the presence of acid catalysts (e.g., HCl, H2SO4).

  • Hydrolysis : Both groups can undergo hydrolysis under acidic or basic conditions.

Thiazole Ring Reactivity

The 2-methylthiazole moiety may engage in:

  • Electrophilic Substitution : Potential for substitution at the 5-position due to electron-rich nitrogen.

  • Metal-Catalyzed Cross-Coupling : Possible participation in reactions such as Suzuki or Heck couplings, though not explicitly reported.

Tetrahydrothiophene Ring Stability

The tetrahydrothiophene ring is generally stable under standard conditions but may oxidize to thiophene under strong oxidizing agents (e.g., KMnO4).

Comparison of Reaction Conditions

Reaction TypeConditionsReference
CyclizationThioacetamide, triethylamine, acetonitrile
DehydrationAcid catalyst
Amide FormationCarboxylic acid + amine, coupling reagents
EsterificationAlcohol + acid catalyst

Structural Features Influencing Reactivity

FeatureImpact on Reactivity
Amide groupFacilitates nucleophilic substitutions
Carboxylic acidEnables esterification/hydrolysis
Thiazole ringPotential electrophilic substitution
TetrahydrothiopheneOxidation to thiophene under strong conditions

Analytical and Stability Considerations

  • Spectroscopic Analysis : NMR and IR are used to confirm structural integrity.

  • Thermal Stability : Requires TGA/DSC for detailed analysis.

This compound’s reactivity profile highlights its versatility in pharmaceutical and material science applications, though further studies are needed to optimize yields and explore uncharacterized reaction pathways .

Scientific Research Applications

3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs, particularly tetrahydrothiophene derivatives, provide critical insights into its physicochemical and functional properties. Below is a detailed analysis:

Structural and Functional Group Comparisons

  • 3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid :

    • Functional groups : Carboxylic acid, amide, thiazole.
    • Key features : The thiazole ring enables π-π stacking and hydrogen bonding, while the carboxylic acid enhances hydrophilicity.
  • Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide (CAS 4785-67-5) :

    • Functional groups : Carboxylic acid, sulfone (1,1-dioxide).
    • Key features : The sulfone group increases polarity and oxidative stability compared to the parent tetrahydrothiophene .
  • Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS 17115-47-8) :

    • Functional groups : Sulfonyl chloride, sulfone.
    • Key features : The sulfonyl chloride group confers high reactivity, making it a versatile intermediate in nucleophilic substitution reactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Functional Groups
This compound C₁₀H₁₄N₂O₃S₂ 274.36 N/A Carboxylic acid, amide, thiazole
Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide C₅H₈O₄S 164.18 95% Carboxylic acid, sulfone
Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide C₄H₇ClO₄S₂ 218.68 95% Sulfonyl chloride, sulfone

Notes:

  • The sulfone-containing derivatives exhibit greater polarity and oxidative stability due to electron-withdrawing sulfonyl groups .

Research Findings and Limitations

Current literature on this compound is sparse, necessitating reliance on structural analogs for extrapolation. Commercial derivatives like those listed in Section 2.2 highlight the role of substituents in modulating reactivity and solubility. For example, replacing sulfonyl chloride with an amide-thiazole group (as in the target compound) likely reduces electrophilicity but improves biocompatibility.

Biological Activity

3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid, with the CAS number 1496715-54-8, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O3S2C_{10}H_{12}N_{2}O_{3}S_{2}, with a molecular weight of 272.3 g/mol. The compound features a thiazole ring, which is known for various biological activities, including antimicrobial and anti-inflammatory properties.

PropertyValue
CAS Number1496715-54-8
Molecular FormulaC10H12N2O3S2
Molecular Weight272.3 g/mol

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that thiazole compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Thiazole compounds are also recognized for their anti-inflammatory properties. Evidence suggests that this compound may reduce inflammation markers in vitro, which could be beneficial in managing chronic inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in several studies. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases such as diabetes and cardiovascular disorders. The compound's ability to scavenge free radicals has been documented, indicating its potential as a therapeutic agent .

Case Studies and Research Findings

  • Zebrafish Model Study : A study involving zebrafish embryos assessed the effects of thiazole derivatives on developmental toxicity. The results indicated that certain concentrations of this compound led to morphological abnormalities and increased apoptosis in developing embryos .
  • Cell Viability Assays : In vitro assays conducted on various cell lines showed that the compound could modulate cell viability and proliferation rates. Notably, it exhibited cytotoxic effects at higher concentrations while promoting cell survival at lower doses .
  • Diabetes Management : A related study explored the effects of thiazole derivatives on glucose metabolism in diabetic models. The findings suggested that compounds similar to this compound could improve insulin sensitivity and reduce hyperglycemia through their antioxidant mechanisms .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid, and how can reaction yields be optimized?

The compound can be synthesized via multistep reactions involving tetrahydrothiophene intermediates and thiazole carboxamide coupling. Key steps include:

  • Intermediate preparation : Use tetrahydrothiophene-3-carboxylic acid derivatives as starting materials, following protocols from Heterocycles (2007) for cyclization and functionalization .
  • Amide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach 2-methylthiazole-4-carboxylic acid to the tetrahydrothiophene scaffold.
  • Purification : Use reverse-phase HPLC with gradients (e.g., MeCN:H₂O, 30%→100%) to isolate the final product, as demonstrated in thiophene derivative syntheses .

Q. Optimization strategies :

  • Monitor reactions with thin-layer chromatography (TLC) to track intermediate formation .
  • Adjust stoichiometry (e.g., 1.2:1 molar ratio of anhydride to amine) and reflux conditions (e.g., 3 days in THF under N₂) to improve yields .

Q. What spectroscopic methods are critical for characterizing this compound, and how should data inconsistencies be resolved?

Key techniques :

  • ¹H/¹³C NMR : Assign peaks for tetrahydrothiophene (δ ~2.5–4.0 ppm) and thiazole (δ ~7.0–8.5 ppm) moieties. Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • IR spectroscopy : Confirm amide bond formation (C=O stretch ~1650–1700 cm⁻¹) and carboxylic acid presence (broad O-H ~2500–3300 cm⁻¹) .
  • LC-MS/HRMS : Validate molecular weight (e.g., calculated vs. observed mass accuracy <5 ppm) .

Q. Resolving inconsistencies :

  • Compare experimental data with computational predictions (e.g., XlogP for hydrophobicity) .
  • Re-crystallize the compound and re-acquire XRD data to confirm stereochemistry .

Q. What safety precautions are essential when handling this compound and its intermediates?

  • Hazard identification : Wear PPE (gloves, goggles) due to skin/eye irritation risks (Category 2/2A) and respiratory toxicity (Category 3) .
  • Spill management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent dissolution of hazardous intermediates .
  • Storage : Keep in a cool (<25°C), dry environment, separated from oxidizing agents .

Advanced Research Questions

Q. How can crystallography data resolve ambiguities in the compound’s stereochemical configuration?

  • Single-crystal XRD : Grow crystals via slow evaporation in methanol/water mixtures. Analyze space groups and torsion angles to confirm the tetrahydrothiophene ring conformation and amide bond geometry .
  • Compare with literature : Cross-reference with spirocyclic phosphazene structures (e.g., bond lengths of 1.45–1.50 Å for C-N bonds) .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Case study : In related 2-amino-thiophene derivatives, replacing cyclohexylphenyl with tert-butyl groups increased antibacterial potency by 4-fold . Methodology :

  • Synthesize analogs (e.g., varying thiazole methyl groups).
  • Test in vitro against Gram-positive/-negative bacteria using MIC assays .
  • Perform molecular docking to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values) be reconciled across studies?

Strategies :

  • Standardize assays : Use consistent cell lines (e.g., Lactobacillus acidophilus for toxicity screening) and buffer conditions (pH 7.4) .
  • Validate purity : Ensure >95% purity via HPLC-ELSD to exclude impurities affecting activity .
  • Meta-analysis : Compare data using statistical tools (e.g., ANOVA) to identify outliers caused by solvent polarity or incubation time variations .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

  • Software : Use Schrödinger’s QikProp or SwissADME to estimate:
    • LogP : ~4.0 (hydrophobic) .
    • H-bond donors/acceptors : 1/5, indicating moderate solubility .
    • Bioavailability : Score >0.55 suggests oral absorption potential.

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